JANEX-1

Description

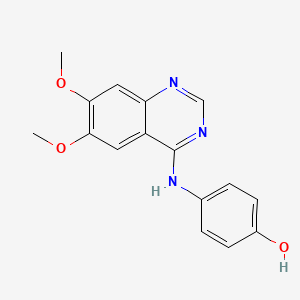

a quinazoline derivative, inhibitor of glioblastoma cell adhesion and migration

Structure

3D Structure

Properties

IUPAC Name |

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226692 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-60-3 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WHI P131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JANEX-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of a Targeted Immunosuppressant: A Technical Overview of Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, history, mechanism of action, and pivotal clinical findings for Tofacitinib, a first-in-class Janus kinase (JAK) inhibitor. As the user-specified "JANEX-1" appears to be a hypothetical compound, this report substitutes Tofacitinib (formerly CP-690,550), a real-world drug with a well-documented developmental trajectory that aligns with the likely intended subject of the query.

Executive Summary

Tofacitinib (marketed as Xeljanz) is an oral small molecule that selectively inhibits the Janus kinase (JAK) family of enzymes, representing a significant advancement in the treatment of autoimmune diseases.[1] By modulating intracellular signaling pathways crucial for the inflammatory response, Tofacitinib offers a targeted approach to immunosuppression. This guide provides a comprehensive overview of its journey from a novel concept to a clinically approved therapeutic, with a focus on the scientific and technical aspects of its development.

Discovery and History

The story of Tofacitinib begins with the identification of the JAK-STAT signaling pathway as a critical mediator of cytokine signaling in the immune system. In the early 1990s, the discovery of the JAK family of tyrosine kinases and their role in transducing signals for a multitude of cytokines and growth factors opened up new avenues for therapeutic intervention in autoimmune diseases.[2]

The impetus for developing a JAK inhibitor arose from the observation that genetic deficiencies in JAK3 led to severe combined immunodeficiency (SCID), highlighting its crucial role in lymphocyte development and function.[2] This suggested that inhibiting JAK3 could be a viable strategy for immunosuppression.

In 1993, scientists at Pfizer embarked on a program to identify small molecule inhibitors of JAK3.[3] This was a challenging endeavor as it required the development of novel assays and in vivo models from the ground up.[3] After an extensive high-throughput screening and medicinal chemistry effort, CP-690,550 (later named Tofacitinib) was identified as a promising lead compound.[2]

Preclinical studies demonstrated the potent immunosuppressive effects of Tofacitinib. In a monkey model of kidney transplantation, Tofacitinib was more effective than the standard of care at the time, cyclosporine, and resulted in no evidence of tissue injury in the transplanted kidneys.[3] These compelling preclinical results paved the way for clinical development. Tofacitinib entered clinical trials and showed remarkable efficacy in patients with rheumatoid arthritis, including those who had not responded to existing biologic drugs.[3] Following successful Phase III trials, Pfizer filed a New Drug Application with the FDA in late 2011.[3] In November 2012, the FDA approved Tofacitinib for the treatment of adult patients with moderately to severely active rheumatoid arthritis.[1]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases that play a pivotal role in the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).

These enzymes are essential components of the JAK-STAT signaling pathway. The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings two receptor subunits into close proximity, each associated with a JAK enzyme. The JAKs then phosphorylate each other, becoming activated. These activated JAKs, in turn, phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.

These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the activated JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of the JAK enzymes. While it was initially developed with a focus on JAK3, further studies revealed that it inhibits JAK1 and JAK2 as well, with functional selectivity for JAK1 and JAK3 over JAK2.[2] By blocking the activity of these JAKs, Tofacitinib prevents the phosphorylation and activation of STATs, ultimately leading to a downregulation of the inflammatory response.[5]

References

JANEX-1: A Technical Guide to its Role in Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JANEX-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cytokine signaling cascades, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of JAK3 inhibition as a therapeutic strategy for a range of immunological and inflammatory disorders.

Core Mechanism: Selective Inhibition of JAK3

This compound exerts its effects by specifically targeting the ATP-binding site of the JAK3 enzyme. This inhibition disrupts the downstream signaling cascade initiated by cytokine binding to their receptors, thereby modulating the immune response.

Quantitative Inhibition Data

The selectivity of a kinase inhibitor is a crucial parameter in drug development, as off-target effects can lead to undesirable side effects. This compound has been demonstrated to be highly selective for JAK3 over other kinases, including other members of the JAK family.

| Kinase Target | IC50 Value | Reference |

| JAK3 | 78 µM | [1][3][4] |

| JAK1 | ≥ 350 µM | [2][4] |

| JAK2 | ≥ 350 µM | [2][4] |

| SYK | ≥ 350 µM | [2][4] |

| BTK | ≥ 350 µM | [2][4] |

| LYN | ≥ 350 µM | [2][4] |

| IRK | ≥ 350 µM | [2][4] |

| JAK3 (estimated Ki) | 2.3 µM | [5] |

Table 1: In Vitro Kinase Inhibition Profile of this compound. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values highlight the selectivity of this compound for JAK3.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potential of this compound in mitigating autoimmune diseases.

| Animal Model | Treatment Regimen | Outcome | Reference |

| NOD Mouse (Type 1 Diabetes) | 100 mg/kg/day | Reduced incidence of diabetes from 60% (vehicle) to 9% |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Type 1 Diabetes. Daily administration of this compound significantly prevented the onset of diabetes in non-obese diabetic (NOD) mice.

The JAK-STAT Signaling Pathway and this compound Intervention

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro JAK3 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against JAK3 using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

-

Recombinant human JAK3 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted this compound or vehicle (DMSO) control.

-

2 µL of JAK3 enzyme diluted in Kinase Buffer.

-

2 µL of a mixture of Poly(Glu, Tyr) substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for STAT Phosphorylation

This protocol describes how to assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Cell line expressing the target cytokine receptor and JAK3 (e.g., human leukemia cell lines NALM-6 or LC1;19)[2]

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-2, IL-4)

-

This compound

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer: 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.[7]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT and anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere or grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the cells and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the STAT protein.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating a JAK3 inhibitor like this compound.

Figure 2: A representative workflow for the preclinical development of a JAK3 inhibitor.

Conclusion

This compound serves as a valuable research tool and a foundational molecule for the development of therapeutic agents targeting the JAK3 signaling pathway. Its high selectivity for JAK3 provides a means to dissect the specific roles of this kinase in various physiological and pathological processes. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the effects of this compound and other potential JAK3 inhibitors in their own experimental systems. Further research into the nuances of JAK3 signaling and the development of even more potent and selective inhibitors hold promise for the treatment of a wide range of autoimmune and inflammatory diseases.

References

- 1. WHI-P131 | Cell Signaling Technology [cellsignal.com]

- 2. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

JANEX-1: A Technical Guide to its Impact on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JANEX-1, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, activation, and function.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on immune cell function, and detailed methodologies for key experimental assessments. The information presented is intended to support further research and drug development efforts targeting the JAK/STAT pathway for the treatment of autoimmune diseases and other immune-mediated disorders.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the competitive inhibition of the ATP-binding site of JAK3.[2][3] This selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, is a key feature of its mechanism.[2][3] The inhibition of JAK3 disrupts the intracellular signaling cascade initiated by the binding of common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, to their receptors on the surface of immune cells.

Inhibition of the JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway is the principal target of this compound. Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting JAK3, this compound prevents the phosphorylation and subsequent activation of downstream STATs, such as STAT1, STAT3, and STAT5.[2] This blockade of STAT activation inhibits their dimerization, nuclear translocation, and the transcription of target genes involved in immune cell proliferation, differentiation, and survival.

Downregulation of NF-κB Activation

In addition to its primary effect on the JAK/STAT pathway, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This effect is likely a downstream consequence of JAK3 inhibition, as the JAK/STAT pathway can cross-talk with the NF-κB pathway. By suppressing NF-κB, this compound further contributes to its anti-inflammatory and immunomodulatory properties.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| JAK3 | Cell-free kinase assay | 78 µM | [2][3] |

| JAK1 | Cell-free kinase assay | > 350 µM | [2][3] |

| JAK2 | Cell-free kinase assay | > 350 µM | [2][3] |

| Other Protein Tyrosine Kinases | Cell-free kinase assay | ≥ 350 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models

| Disease Model | Animal Model | This compound Dosage | Key Outcome | Reference |

| Type 1 Diabetes | NOD mice | 100 mg/kg/day | Reduced incidence of diabetes from 60% (vehicle) to 9% (this compound) at 25 weeks. | [5] |

| Graft-versus-Host Disease (GVHD) | Murine BMT model | 50 mg/kg/day | Increased 30-day survival from 11% (vehicle) to 63% (this compound). | [6] |

| GVHD with Methotrexate | Murine BMT model | 50 mg/kg/day | 100% survival in mice challenged with a fatal dose of leukemia cells. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on immune cell function.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of this compound to inhibit T-cell proliferation in response to stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)

-

This compound

-

Flow cytometry buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)

Protocol:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Wash the cells and resuspend in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

-

Wash the cells twice with complete medium.

-

Resuspend the cells in complete medium and plate in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add this compound at various concentrations to the appropriate wells.

-

Add the T-cell stimulant to all wells except the unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with flow cytometry buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers for 30 minutes on ice.

-

Wash the cells and resuspend in flow cytometry buffer.

-

Acquire the data on a flow cytometer and analyze the CFSE dilution profiles in the different T-cell populations to determine the extent of proliferation.

Western Blot for STAT Phosphorylation

This method is used to detect the inhibition of cytokine-induced STAT phosphorylation by this compound.

Materials:

-

Immune cells (e.g., T-cells, NK cells)

-

Cytokine (e.g., IL-2)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Pre-treat immune cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay determines the effect of this compound on the DNA-binding activity of NF-κB.

Materials:

-

Immune cells

-

Stimulant (e.g., TNF-α)

-

This compound

-

Nuclear extraction buffer

-

EMSA binding buffer

-

Double-stranded oligonucleotide probe containing the NF-κB consensus sequence, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag

-

Poly(dI-dC)

-

Native polyacrylamide gel

-

TBE buffer

Protocol:

-

Pre-treat cells with this compound, followed by stimulation to induce NF-κB activation.

-

Prepare nuclear extracts from the cells.

-

Determine the protein concentration of the nuclear extracts.

-

In a binding reaction, incubate the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.

-

For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the binding reaction.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography or other appropriate detection method.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical flow of its immunomodulatory actions.

Conclusion

This compound is a valuable research tool for investigating the role of JAK3 in immune cell function and a potential therapeutic candidate for a range of autoimmune and inflammatory diseases. Its selectivity for JAK3 offers the potential for a more targeted immunomodulatory effect with a potentially favorable safety profile compared to less selective JAK inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this compound and other selective JAK3 inhibitors. Further research is warranted to fully elucidate its clinical utility and to develop optimized therapeutic regimens.

References

- 1. longdom.org [longdom.org]

- 2. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy* | Annual Reviews [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

Preclinical Profile of JANEX-1: A JAK3 Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JANEX-1 (also known as WHI-P131) is a rationally designed small molecule inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in immune responses.[1][2] Its selective inhibition of JAK3 over other JAK family members (JAK1, JAK2) and other protein tyrosine kinases makes it a compelling candidate for the treatment of various inflammatory and autoimmune diseases, as well as for preventing graft-versus-host disease (GVHD) following bone marrow transplantation.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Selective JAK3 Inhibition

This compound exerts its therapeutic effects by selectively inhibiting the activity of JAK3. The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that associate with cytokine receptors.[4][5] Upon cytokine binding, these receptors activate JAKs, which then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] This JAK-STAT signaling pathway is crucial for the regulation of immune and inflammatory responses.[4][6]

This compound has demonstrated potent and specific inhibitory activity against JAK3, with a reported IC50 of 78 µM in a cell-free assay.[1][7] Notably, it does not significantly inhibit JAK1, JAK2, or other tyrosine kinases such as SYK, BTK, LYN, or the insulin receptor kinase, even at concentrations up to 350 µM.[1][8] This selectivity for JAK3 is key to its potential safety profile, as JAK1 and JAK2 are involved in a broader range of biological processes, including hematopoiesis.[4]

By inhibiting JAK3, this compound effectively blocks the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of cytokine signaling leads to the suppression of T-cell mitogen and antigen responses.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action via selective inhibition of JAK3 phosphorylation.

In Vitro Activity

The in vitro activity of this compound has been characterized in various cellular assays, demonstrating its ability to suppress inflammatory responses and induce apoptosis in specific cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 | Reference |

| Cell-free kinase assay | JAK3 | - | 78 µM | [1][7] |

| Cell-free kinase assay | JAK1 | - | >350 µM | [1] |

| Cell-free kinase assay | JAK2 | - | >350 µM | [1] |

| Apoptosis Assay | JAK3-expressing leukemia | NALM-6, LC1;19 | Induces apoptosis | [8] |

| Cytotoxicity Assay | Colon Cancer | HT-29 | Not specified | [7] |

| Cytotoxicity Assay | Ovarian Cancer | SK-OV-3 | 74.595 µM | [7] |

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory and immunomodulatory activity in a range of preclinical animal models.

Anti-inflammatory Activity

In mouse models of inflammation, this compound exhibited potent anti-inflammatory effects. These models include peritonitis, colitis, cellulitis, and systemic inflammatory response syndrome.[9]

Autoimmune Disease: Type 1 Diabetes

In the non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes, this compound showed remarkable efficacy in preventing disease onset.[2]

Table 2: Efficacy of this compound in the NOD Mouse Model of Type 1 Diabetes

| Treatment Group | Dosing Regimen | Incidence of Diabetes at 25 weeks | p-value | Reference |

| Vehicle Control | Daily injections | 60% | - | [2] |

| This compound | 100 mg/kg/day, daily injections from Week 10 to 25 | 9% | 0.007 | [2] |

Furthermore, this compound prevented the development of insulitis and diabetes in NOD-scid/scid mice after the adoptive transfer of splenocytes from diabetic NOD females.[2]

Graft-Versus-Host Disease (GVHD)

This compound has been evaluated for its potential to prevent GVHD in murine bone marrow transplantation (BMT) models.

Table 3: Efficacy of this compound in a Murine GVHD Model

| Treatment Group | Dosing Regimen | Median Survival Time | 30-Day Survival | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | Twice daily, days 0-60 | 25 days | 11% ± 6% | < 0.0001 |[10] | | WHI-P131 (this compound) | 25 mg/kg, twice daily, days 0-60 | 36 days | 63% ± 12% | < 0.0001 |[3][10] |

Importantly, GVHD prophylaxis with this compound did not impair the graft-versus-leukemia (GVL) function of the bone marrow allografts.[3][10] In a model where mice were challenged with BCL-1 leukemia cells, the combination of this compound and methotrexate resulted in 100% survival.[10]

Myocardial Ischemia and Reperfusion Injury

This compound has also shown protective effects in a mouse model of myocardial ischemia and reperfusion injury. Administration of this compound at doses ranging from 5 to 100 mg/kg resulted in a dose-dependent reduction in creatine phosphokinase (CPK) and lactate dehydrogenase (LDH) levels, with an ED50 of 7.44 mg/kg.[8][11] Treated mice had a significantly smaller infarct size (30.16 ± 2.79%) compared to control mice (65.64 ± 3.76%).[8][11]

Experimental Protocols

In Vivo Type 1 Diabetes Study (NOD Mouse Model)

-

Animal Model: Female Non-Obese Diabetic (NOD) mice.[2]

-

Treatment: Daily intraperitoneal injections of this compound (100 mg/kg/day) or vehicle control.[2]

-

Treatment Duration: From 10 weeks to 25 weeks of age.[2]

-

Outcome Measures: Incidence of diabetes, monitored weekly by measuring blood glucose levels. Development of insulitis assessed by histology.[2]

-

Adoptive Transfer Model: Splenocytes from diabetic NOD females were transferred to NOD-scid/scid recipients. Recipients were treated with this compound to assess the prevention of diabetes and insulitis.[2]

In Vivo GVHD Study (Murine BMT Model)

-

Animal Model: Murine bone marrow transplantation model using BALB/c (H-2d) donor bone marrow/spleen cells and H-2 disparate C57BL/6 (H-2b) recipient mice.[3]

-

Conditioning: Recipient mice received total body irradiation (TBI).[3]

-

Transplantation: Intravenous injection of donor bone marrow and spleen cells.[3]

-

Treatment: this compound (25 mg/kg per dose, twice daily) or vehicle control administered from day 0 to day 60 post-BMT.[3]

-

Outcome Measures: Survival of mice monitored daily.[3]

-

GVL Model: Recipient mice were challenged with an invariably fatal dose of BCL-1 leukemia cells at the time of BMT.[3][10]

Experimental Workflow for In Vivo GVHD Study

Caption: Experimental workflow for the murine bone marrow transplantation GVHD model.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed and eliminated.[8][11] Following intraperitoneal administration, the time to reach maximum plasma concentration (tmax) was 24.7 ± 1.7 minutes, with an elimination half-life of 45.6 ± 5.5 minutes.[8][11] The intraperitoneal bioavailability was high at 94.6%.[8][11]

This compound has been reported to be well-tolerated in mice and monkeys.[1][3] In mice, lethal dose 10 (LD10) values were not reached at parenteral dose levels as high as 250 mg/kg.[12]

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| tmax (i.p.) | 24.7 ± 1.7 min | [8][11] |

| Elimination Half-life (i.p.) | 45.6 ± 5.5 min | [8][11] |

| Bioavailability (i.p.) | 94.6% | [8][11] |

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for a variety of immune-mediated disorders. Its selective inhibition of JAK3 provides a targeted mechanism of action, potentially minimizing off-target effects associated with broader JAK inhibition. The robust in vivo efficacy demonstrated in models of inflammation, autoimmune diabetes, and GVHD, coupled with a favorable pharmacokinetic and safety profile, underscores the promise of this compound as a clinical candidate. Further investigation into its clinical utility is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model [mdpi.com]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Janus kinase 3 inhibitor WHI-P131/JANEX-1 prevents graft-versus-host disease but spares the graft-versus-leukemia function of the bone marrow allografts in a murine bone marrow transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JANEX-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JANEX-1, a selective Janus kinase 3 (JAK3) inhibitor, in various mouse models. The following sections detail the administration protocols, dosage information, and the underlying signaling pathway, designed to facilitate the replication and further investigation of this compound's therapeutic potential.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in several mouse models, primarily focusing on autoimmune and inflammatory conditions. The dosages and administration routes are summarized in the tables below.

Table 1: this compound Dosage in Autoimmune Type 1 Diabetes (T1D) Mouse Model

| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |

| NOD | 100 mg/kg/day | Intraperitoneal (IP) | Daily | From 10 to 25 weeks of age | Not Specified | [1] |

| NOD | 20, 50, and 100 mg/kg/day | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified |

Table 2: this compound Dosage in Graft-versus-Host Disease (GVHD) Mouse Models

| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |

| BALB/c recipients of C57BL/6 bone marrow/spleen cells | 50 mg/kg/day (in 2 divided doses) | Intraperitoneal (IP) | Daily | From day 0 to day 60 post-BMT | PBS with 10% DMSO | [2] |

| C57BL/6 recipients of BALB/c bone marrow/splenocyte grafts | 20 mg/kg | Intraperitoneal (IP) | Three times a day (tid) | Daily from day of BMT for 85 days | Not Specified | [3] |

Table 3: this compound Dosage in Other Mouse Models

| Mouse Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |

| Myocardial Ischemia/Reperfusion | C57BL/6 J | 20 mg/kg | Intraperitoneal (IP) | Single dose 1 hour before ischemia | Single dose | Not Specified | |

| Leukemia (BCL-1) | BALB/c | 75 mg/kg/day (in 3 divided doses) | Intraperitoneal (IP) | Daily | Until death or euthanasia | Not Specified | [2] |

| Leukemia (BCL-1) | BALB/c | 150 mg/kg/day (in 3 divided doses) | Intraperitoneal (IP) | Daily | Until death or euthanasia | Not Specified | [2] |

Signaling Pathway

This compound selectively inhibits JAK3, a critical enzyme in the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of cytokines that are pivotal for lymphocyte activation and proliferation. By inhibiting JAK3, this compound effectively blocks the downstream signaling cascade, leading to immunosuppression.

Caption: this compound inhibits JAK3 phosphorylation, blocking the JAK-STAT pathway.

Experimental Protocols

Protocol 1: Administration of this compound for Prevention of Autoimmune Type 1 Diabetes in NOD Mice

This protocol is adapted from studies investigating the immunomodulatory effects of this compound in a non-obese diabetic (NOD) mouse model.[1]

Materials:

-

This compound (WHI-P131)

-

Vehicle: Phosphate-buffered saline (PBS) with 10% dimethyl sulfoxide (DMSO)[2]

-

Female NOD mice (10 weeks old)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in 10% DMSO in PBS to achieve the desired final concentration for a 100 mg/kg/day dosage.

-

Ensure the solution is sterile, for example by filtration through a 0.22 µm filter.

-

Prepare a vehicle control solution of 10% DMSO in PBS.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the this compound solution to be administered.

-

Gently restrain the mouse.

-

Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.

-

Perform an intraperitoneal (IP) injection using a 25-27 gauge needle. Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

-

-

Treatment Schedule:

-

Administer this compound (100 mg/kg) or vehicle control daily via IP injection.

-

Begin treatment at 10 weeks of age and continue until 25 weeks of age.

-

-

Monitoring:

-

Monitor the mice for signs of diabetes, such as changes in body weight and blood glucose levels.

-

At the end of the study, tissues can be collected for histological analysis of insulitis.

-

Caption: Experimental workflow for T1D prevention with this compound in NOD mice.

Protocol 2: Administration of this compound for Prevention of Graft-versus-Host Disease (GVHD)

This protocol is based on a murine bone marrow transplantation (BMT) model to assess the efficacy of this compound in preventing GVHD.[2]

Materials:

-

This compound (WHI-P131)

-

Vehicle: Phosphate-buffered saline (PBS) supplemented with 10% dimethyl sulfoxide (DMSO)[2]

-

Recipient mice (e.g., BALB/c) and donor mice (e.g., C57BL/6) for BMT

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Animal scale

-

70% ethanol

-

Bone marrow and spleen cell isolation reagents

Procedure:

-

Bone Marrow Transplantation:

-

Perform allogeneic BMT according to established protocols. This typically involves lethal irradiation of recipient mice followed by intravenous injection of donor bone marrow and spleen cells.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in PBS with 10% DMSO to the desired concentration for a 50 mg/kg/day dosage.

-

Prepare a vehicle control solution of 10% DMSO in PBS.

-

-

Animal Handling and Dosing:

-

On the day of BMT (Day 0), begin this compound administration.

-

Weigh each mouse for accurate dosing.

-

Administer this compound via IP injection in two divided doses per day (25 mg/kg per injection).

-

Disinfect the injection site on the lower right abdominal quadrant with 70% ethanol before each injection.

-

-

Treatment Schedule:

-

Continue daily IP injections from Day 0 to Day 60 post-BMT.

-

-

Monitoring:

-

Monitor mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea.

-

Survival is a key endpoint.

-

At specified time points or at the end of the study, tissues (e.g., liver, skin, intestine) can be collected for histopathological scoring of GVHD.

-

Caption: Experimental workflow for GVHD prevention with this compound.

General Considerations for In Vivo Studies with this compound

-

Toxicity: this compound has been reported to be well-tolerated in mice at the described doses.[2] However, it is crucial to monitor for any adverse effects.

-

Pharmacokinetics: Following intraperitoneal administration in rats, this compound is rapidly absorbed and eliminated.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols are intended to serve as a guide for researchers. Modifications may be necessary depending on the specific experimental design and objectives.

References

Application Notes and Protocols: Preparation of JANEX-1 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

JANEX-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway that plays a key role in immune system regulation.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results in cell-based assays and preclinical studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant technical data and diagrams to ensure proper application.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | WHI-P131, Janex 1, WHI-P 131 | [2][5] |

| Molecular Formula | C₁₆H₁₅N₃O₃ | [1][5][6] |

| Molecular Weight | 297.31 g/mol | [1][3][5][6] |

| CAS Number | 202475-60-3 | [1][5][6] |

| Appearance | Powder | [6] |

| IC₅₀ (JAK3) | 78 µM (in a cell-free assay) | [1][3][6] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

| Parameter | Recommendation | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1][3][5][6] |

| Solubility in DMSO | ≥ 5 mg/mL (16.81 mM) to ≥ 100 mg/mL (336.35 mM) | [1][3][5][6] |

| Powder Storage | -20°C for up to 3 years | [1][2][6] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2][7] |

Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO to achieve optimal dissolution, as moisture can reduce solubility.[1] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound (Molecular Weight = 297.31).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.97 mg of this compound.

-

Mixing: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, gentle warming or brief sonication can be employed to facilitate dissolution.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Labeling and Long-term Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][7]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits JAK3, thereby blocking the phosphorylation of downstream STAT proteins (STAT-1, STAT-3, and STAT-5).[1][3] This inhibition disrupts the signaling cascade initiated by cytokines, which is crucial for the proliferation and activation of various immune cells.[1]

Caption: this compound inhibits the JAK3/STAT signaling pathway.

General Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based assay to evaluate its efficacy.

Caption: Workflow for a typical cell-based assay using this compound.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of substances through the skin, so direct contact should be avoided. All procedures should be performed in a well-ventilated area or a chemical fume hood.

By adhering to these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental endeavors, leading to more reliable and impactful scientific findings.

References

Application Notes and Protocols: Utilizing JANEX-1 in Leukemia Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JANEX-1 (also known as WHI-P131), a selective JAK3 inhibitor, in the study of leukemia cell lines. This document outlines the mechanism of action, protocols for key experiments, and data presentation guidelines to facilitate research into the therapeutic potential of this compound.

Introduction

This compound is a potent and specific inhibitor of Janus kinase 3 (JAK3), a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of hematopoiesis, and its aberrant activation is a hallmark of various hematological malignancies, including leukemia.[4][5][6] Dysregulation of JAK/STAT signaling can drive the proliferation and survival of leukemia cells.[4][5] this compound selectively targets JAK3, offering a promising avenue for therapeutic intervention in leukemias where this pathway is implicated, particularly those of lymphoid origin.[4] It has been shown to induce apoptosis in leukemia cells and has been evaluated in preclinical models of the disease.[3][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK3.[1] It exhibits high specificity for JAK3, with minimal inhibitory effects on other Janus kinases such as JAK1 and JAK2, or other protein tyrosine kinases.[1][2][3] The binding of cytokines to their receptors activates receptor-associated JAKs, which then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs).[4][5] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, including STAT-1, STAT-3, and STAT-5, thereby disrupting this critical signaling cascade in leukemia cells.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| Target | JAK3 | [2] |

| IC50 (Cell-free assay) | 78 µM | [2] |

| Ki | 2.3 µM | [3] |

Table 2: Cytotoxicity of this compound in Leukemia Cell Lines (Example Data)

| Cell Line | Type | IC50 (µM) after 48h |

| NALM-6 | Pre-B-ALL | Insert Experimental Value |

| MOLT-3 | T-cell ALL | Insert Experimental Value |

| HL-60 | Acute Myeloid Leukemia | Insert Experimental Value |

| DAUDI | Burkitt's Lymphoma | Insert Experimental Value |

Note: The IC50 values should be determined experimentally using the protocol outlined below.

Table 3: Apoptosis Induction by this compound in Leukemia Cell Lines (Example Data)

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells after 24h |

| NALM-6 | 0 (Control) | Insert Experimental Value |

| Test Concentration 1 | Insert Experimental Value | |

| Test Concentration 2 | Insert Experimental Value | |

| MOLT-3 | 0 (Control) | Insert Experimental Value |

| Test Concentration 1 | Insert Experimental Value | |

| Test Concentration 2 | Insert Experimental Value |

Note: The percentage of apoptotic cells should be determined experimentally using the protocol outlined below.

Experimental Protocols

Cell Culture and Maintenance

Leukemia Cell Lines:

-

NALM-6 (pre-B-ALL)

-

MOLT-3 (T-cell ALL)

-

HL-60 (Acute Myeloid Leukemia)

-

DAUDI (Burkitt's Lymphoma)

Protocol:

-

Maintain cell lines in the appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay) to Determine IC50

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Prepare a stock solution of this compound in DMSO and further dilute it in the culture medium to achieve the desired concentrations.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blotting for Phospho-STAT Analysis

Protocol:

-

Treat leukemia cells with this compound at the desired concentrations for the indicated times.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JAK3, total JAK3, phospho-STAT3, total STAT3, phospho-STAT5, and total STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: this compound inhibits the JAK3/STAT signaling pathway.

Caption: Experimental workflow for studying this compound in leukemia cells.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Janus Kinases in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]

- 6. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for JANEX-1 in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JANEX-1 (also known as WHI-P131) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal in the pathogenesis of autoimmune diseases.[1][2] By specifically targeting JAK3, this compound offers a focused therapeutic approach to modulate the immune response, with demonstrated efficacy in preclinical models of autoimmune disorders, particularly type 1 diabetes.[3] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of autoimmune disease, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK3, with a reported IC50 of 78 μM.[1][2] It exhibits high specificity for JAK3, showing minimal inhibition of other Janus family kinases like JAK1 and JAK2, or other tyrosine kinases.[2] The JAK-STAT signaling cascade is a primary conduit for many pro-inflammatory cytokines. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[4] this compound's inhibition of JAK3 disrupts this cascade, thereby blocking the signaling of cytokines that are crucial for T-cell activation, proliferation, and differentiation.[3] Downstream effects of this compound include the suppression of STAT1, STAT3, and STAT5 phosphorylation, inhibition of nuclear factor-kappa B (NF-κB) activation, and the upregulation of Suppressor of Cytokine Signaling (SOCS) proteins.[2]

Quantitative Data Summary

The efficacy of this compound has been demonstrated in a non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes. The following table summarizes the key quantitative findings from a pivotal study.

| Parameter | Vehicle-Treated Control NOD Mice | This compound-Treated NOD Mice (100 mg/kg/day) | P-value | Reference |

| Incidence of Diabetes at 25 weeks | 60% | 9% | P = 0.007 | [3] |

Experimental Protocols

In Vivo Model: Prevention of Autoimmune Diabetes in NOD Mice

This protocol describes the use of this compound to prevent the onset of diabetes in the NOD mouse model.

Materials:

-

This compound (WHI-P131)

-

Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, Tween 80, and sterile water, or DMSO and Corn oil)

-

Female NOD/ShiLtJ mice (6-8 weeks of age)

-

Sterile syringes and needles for intraperitoneal (IP) injection

-

Blood glucose monitoring system

Procedure:

-

Animal Acclimatization: Acclimate female NOD mice for at least one week before the start of the experiment.

-

This compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle. A suggested starting point for formulation is to dissolve this compound in a minimal amount of DMSO and then dilute with a biocompatible oil like corn oil or a mixture of PEG300 and Tween 80 in sterile water to the final desired concentration. The final concentration should be calculated to deliver a dose of 100 mg/kg/day in a reasonable injection volume (e.g., 100-200 µL).

-

Dosing Regimen: Beginning at 10 weeks of age, administer this compound (100 mg/kg) or the vehicle control via daily intraperitoneal injections.[3]

-

Monitoring: Monitor the health of the mice daily. Measure blood glucose levels weekly. A mouse is considered diabetic when its blood glucose level exceeds 250 mg/dL for two consecutive measurements.

-

Study Duration: Continue the treatment and monitoring until the mice are 25 weeks of age.[3]

-

Data Analysis: At the end of the study, calculate the incidence of diabetes in each group and perform statistical analysis (e.g., Kaplan-Meier survival analysis) to determine the significance of the difference between the this compound treated and vehicle control groups.

In Vitro Model: Protection of Pancreatic Islets from Cytokine-Induced Damage

This protocol details an in vitro assay to evaluate the protective effects of this compound on pancreatic β-cells exposed to pro-inflammatory cytokines.

Materials:

-

This compound

-

Collagenase P

-

HBSS (Hank's Balanced Salt Solution)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant murine Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ)

-

Pancreatic islets isolated from mice

-

Culture plates

-

Reagents for assessing cell viability (e.g., FDA/PI staining) and nitric oxide production (Griess reagent)

Procedure:

-

Pancreatic Islet Isolation: Isolate pancreatic islets from mice using the collagenase P digestion method. Detailed protocols for islet isolation are widely available and should be followed carefully to ensure high viability.[5][6]

-

Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

This compound Pre-treatment: Pre-treat the islets with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.

-

Cytokine Challenge: After the pre-treatment period, expose the islets to a combination of IL-1β (e.g., 10 ng/mL) and IFN-γ (e.g., 100 ng/mL) for an additional 24-48 hours. Include a control group with no cytokine exposure and a group with cytokine exposure but no this compound pre-treatment.

-

Assessment of β-Cell Viability: Determine the viability of the islets using methods such as fluorescein diacetate (FDA) and propidium iodide (PI) staining, which stain live and dead cells, respectively.

-

Nitric Oxide Production Assay: Measure the accumulation of nitrite in the culture medium as an indicator of nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Quantify the percentage of viable islets and the concentration of nitrite in the culture medium for each treatment group. Compare the results from the this compound treated groups to the cytokine-only treated group to determine the protective effect of the inhibitor.

Western Blot Protocol for Phosphorylated STAT

This protocol provides a general guideline for detecting the phosphorylation of STAT proteins in immune cells treated with this compound.

Materials:

-

Immune cells (e.g., T-cells, splenocytes)

-

This compound

-

Cytokine for stimulation (e.g., IL-2 for p-STAT5)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phosphorylated STAT (e.g., anti-p-STAT5) and total STAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture immune cells and treat with this compound at desired concentrations for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

-

Data Analysis: Quantify the band intensities for the phosphorylated and total STAT proteins. Express the level of phosphorylated STAT as a ratio to the total STAT protein.

Visualizations

Caption: this compound inhibits the JAK3-STAT signaling pathway.

Caption: In vivo experimental workflow for this compound in NOD mice.

Caption: In vitro experimental workflow for islet protection assay.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JANEX-1 in Inflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JANEX-1 (also known as WHI-P131) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in inflammation and immune responses. By specifically targeting JAK3, this compound offers a valuable tool for investigating the role of the JAK/STAT pathway in various inflammatory conditions and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo inflammation assays.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of JAK3. This, in turn, prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs typically translocate to the nucleus and induce the transcription of pro-inflammatory genes. By blocking this cascade, this compound effectively downregulates the expression of inflammatory mediators.[1][2]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (JAK3) | 78 µM | Cell-free assay | [3] |

| Selectivity | Does not inhibit JAK1, JAK2, or other protein tyrosine kinases at concentrations up to 350 µM. | Cell-free assays | [3] |

| In Vivo Efficacy | 20, 50, and 100 mg/kg/day (via intraperitoneal injection) | Mouse models of inflammation | [4][5] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the JAK/STAT signaling pathway.

References

- 1. This compound, a JAK3 inhibitor, ameliorates tumor necrosis factor-α-induced expression of cell adhesion molecules and improves myocardial vascular permeability in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a JAK3 inhibitor, protects pancreatic islets from cytokine toxicity through downregulation of NF-kappaB activation and the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting JAK3 with this compound for prevention of autoimmune type 1 diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity profile of this compound in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JANEX-1 Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JANEX-1 (also known as WHI-P131), a selective inhibitor of Janus Kinase 3 (JAK3). This document outlines cell lines sensitive to this compound, presents detailed experimental protocols, and illustrates key signaling pathways and workflows.

Introduction to this compound

This compound is a potent and specific small molecule inhibitor of JAK3, a critical enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is integral to signal transduction from cytokine receptors on the cell surface to the nucleus, playing a key role in inflammatory and immune responses.[3] Aberrant JAK/STAT signaling is implicated in various malignancies, including leukemia and lymphoma.[3][4] this compound selectively inhibits JAK3 with an IC50 of 78 µM in cell-free assays, without significantly affecting the activity of JAK1, JAK2, or other protein tyrosine kinases at similar concentrations.[5] Its mechanism of action involves the suppression of cytokine-induced phosphorylation of STAT proteins, leading to the induction of apoptosis in sensitive, JAK3-expressing cancer cell lines.[5][6]

Cell Line Sensitivity to this compound

The sensitivity of various cancer cell lines to this compound has been evaluated, with a notable cytotoxic and anti-proliferative effect observed in JAK3-expressing hematological malignancy cell lines. In contrast, cell lines lacking JAK3 expression are generally insensitive to the compound.[2][6]

Quantitative Sensitivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Parameter | Value (µM) | Reference |

| JAK3-Positive Lines | |||||

| NALM-6 | B-cell Precursor Leukemia | Clonogenic Growth | EC50 | 24.4 | [2][6] |

| DAUDI | Burkitt's Lymphoma | Clonogenic Growth | EC50 | 18.8 | [2][6] |

| LC1;19 | Leukemia | Apoptosis Induction | - | Sensitive | [2][6] |

| RAMOS | Burkitt's Lymphoma | Clonogenic Growth | - | Sensitive | [2][6] |

| MOLT-3 | T-cell ALL | Clonogenic Growth | - | Sensitive | [2][6] |

| HL-60 | Acute Myelogenous Leukemia | Clonogenic Growth | - | Sensitive | [2][6] |

| Other Lines | |||||

| HeLa | Cervical Cancer | Cytotoxicity (MTT, 48h) | IC50 | 51.47 | [1] |

| SK-OV-3 | Ovarian Cancer | Cytotoxicity (MTT, 48h) | IC50 | 74.60 | [1] |

| HT-29 | Colorectal Cancer | Cytotoxicity (MTT, 48h) | IC50 | 92.99 | [1] |

| JAK3-Negative Lines | |||||

| M24-MET | Melanoma | Apoptosis/Clonogenic Growth | - | Insensitive | [2][6] |

| SQ20B | Squamous Carcinoma | Apoptosis/Clonogenic Growth | - | Insensitive | [2][6] |

| BT-20 | Breast Cancer | Clonogenic Growth | - | Insensitive | [2][6] |

Signaling Pathway

This compound targets the JAK3 kinase, a key component of the JAK/STAT signaling pathway, which is crucial for lymphocyte development and function.[7]

Caption: this compound inhibits JAK3, blocking STAT phosphorylation and downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound (WHI-P131)

-

Sensitive and control cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations typically ranging from 1 µM to 200 µM. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (TdT-mediated dUTP Nick End Labeling - TUNEL)

This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.[6]

Materials:

-

This compound

-

Sensitive cell lines (e.g., NALM-6, LC1;19)

-

6-well tissue culture plates

-

Apoptosis detection kit (e.g., ApopTag®)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 1% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., Ethanol:Acetic Acid 2:1)

-

TdT enzyme and reaction buffer

-

dUTP-digoxigenin nucleotides

-

Anti-digoxigenin antibody conjugated to a fluorescent probe

-

Counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control for 24-48 hours.[6]

-

Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in paraformaldehyde for 30 minutes at room temperature.

-

Permeabilization: Wash the fixed cells and permeabilize them according to the kit manufacturer's instructions to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the permeabilized cells with the TdT enzyme and dUTP-digoxigenin in the reaction buffer. This step labels the 3'-OH ends of fragmented DNA.

-

Antibody Staining: Add the fluorescently-labeled anti-digoxigenin antibody to detect the incorporated dUTP.

-

Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or quantify the apoptotic population using a flow cytometer. Apoptotic cells will exhibit bright nuclear fluorescence.

Caption: Workflow for detecting apoptosis via the TUNEL assay.

Clonogenic Growth Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing insight into the long-term cytotoxic effects of this compound.[2][6]

Materials:

-

This compound

-

Sensitive cell lines (e.g., DAUDI, NALM-6)

-

Complete cell culture medium

-

Semi-solid medium (e.g., Methylcellulose-based medium like MethoCult™)

-

35 mm culture dishes

-